N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
“N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound. Its structure includes a benzothiazole ring, a piperidine ring, and a carboxamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” likely involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzothiazoles or piperidines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Piperidine Derivatives: Compounds containing the piperidine ring.
Carboxamide Compounds: Molecules with carboxamide functional groups.
Uniqueness
Structural Features: The combination of benzothiazole, piperidine, and carboxamide groups.
Potential Biological Activity: Unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-5-17(24)23-10-8-13(9-11-23)18(25)22-19-21-15-7-6-14(20(2,3)4)12-16(15)26-19/h5,13-14H,1,6-12H2,2-4H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBSTGFWAVUURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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